4-(4-Bromo-1-methyl-2-imidazolyl)morpholine
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Overview
Description
4-(4-Bromo-1-methyl-2-imidazolyl)morpholine is a heterocyclic compound that features both an imidazole and a morpholine ring. The presence of the bromine atom and the methyl group on the imidazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1-methyl-2-imidazolyl)morpholine typically involves the reaction of 4-bromo-1-methyl-2-imidazole with morpholine. This reaction can be carried out under mild conditions, often using a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1-methyl-2-imidazolyl)morpholine can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-(1-methyl-2-imidazolyl)morpholine-4-azide .
Scientific Research Applications
4-(4-Bromo-1-methyl-2-imidazolyl)morpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1-methyl-2-imidazolyl)morpholine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromine atom can participate in halogen bonding, affecting the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,2-dimethyl-1H-imidazole
- 4-(4,5-Diphenyl-1H-imidazol-2-yl)phenoxy)methyl)-1-(2,3,4-trisubstituted phenyl)-1H-1,2,3-triazole derivatives
Uniqueness
4-(4-Bromo-1-methyl-2-imidazolyl)morpholine stands out due to its unique combination of the imidazole and morpholine rings, along with the presence of the bromine atom. This structural uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H12BrN3O |
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Molecular Weight |
246.10 g/mol |
IUPAC Name |
4-(4-bromo-1-methylimidazol-2-yl)morpholine |
InChI |
InChI=1S/C8H12BrN3O/c1-11-6-7(9)10-8(11)12-2-4-13-5-3-12/h6H,2-5H2,1H3 |
InChI Key |
AIRXYRIZNMFLPT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1N2CCOCC2)Br |
Origin of Product |
United States |
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